2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
This compound (molecular formula: C₂₂H₂₀BrN₃OS, molecular weight: 454.4 g/mol) features a central 1H-imidazole core substituted with an allyl group at position 1 and a 4-bromophenyl group at position 3. A thioether linkage connects the imidazole ring to a ketone group, which is further attached to a piperidine moiety.
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3OS/c1-2-10-23-17(15-6-8-16(20)9-7-15)13-21-19(23)25-14-18(24)22-11-4-3-5-12-22/h2,6-9,13H,1,3-5,10-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKNGEOZQUHNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a synthetic organic compound characterized by a complex structure that includes an imidazole ring, an allyl group, and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 449.4 g/mol. Its structure is outlined below:
| Feature | Description |
|---|---|
| Imidazole Ring | Five-membered aromatic ring |
| Allyl Group | Contributes to biological activity |
| Bromophenyl Moiety | Enhances interaction with targets |
| Piperidine Moiety | Associated with various pharmacological effects |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits potential as an inhibitor of Na+/K(+)-ATPase, which is crucial for maintaining cellular ion balance and has implications in cancer cell proliferation .
Biological Activities
Research indicates several notable biological activities associated with this compound:
1. Anticancer Activity
Studies have shown that imidazole derivatives, similar to this compound, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated chemopreventive and chemotherapeutic properties by inhibiting growth in glioma cells and other malignancies .
2. Enzyme Inhibition
The compound has been linked to inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and Na+/K(+)-ATPase. These enzymes play pivotal roles in neurotransmission and cellular signaling pathways, respectively, making their inhibition relevant for therapeutic applications in neurodegenerative diseases and cancer .
3. Antimicrobial Properties
Preliminary studies suggest that the presence of the thioether linkage may enhance the antimicrobial activity of the compound against various bacterial strains, although specific data on this aspect requires further investigation .
Case Studies
Several case studies highlight the biological efficacy of imidazole derivatives:
- Study on Cancer Cell Lines : A comparative analysis demonstrated that certain imidazole derivatives exhibited up to ten times greater growth inhibitory activity than standard treatments like perillyl alcohol in glioma cell lines .
- Enzyme Inhibition Studies : Research focused on thiazole derivatives indicated that modifications similar to those found in our compound can lead to significant inhibition of Na+/K(+)-ATPase, suggesting potential applications in treating cancers characterized by overactive oncogenic pathways .
Comparison with Similar Compounds
Structural and Functional Insights
- In contrast, the 3,4-dichlorophenyl analog () introduces greater steric hindrance and lipophilicity, which may affect target binding. Allyl vs. Benzyl/Furan Groups: The allyl group in the target compound offers flexibility, while the benzyl group in adds rigidity and aromaticity. The furan substituent in introduces heterocyclic diversity, which could influence solubility and hydrogen-bonding capacity.
Q & A
Q. What are the established synthetic pathways for synthesizing 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, and how are intermediates characterized?
The synthesis involves multi-step routes:
- Imidazole ring formation : Condensation reactions using glyoxal derivatives or pre-functionalized imidazole precursors .
- Substitution reactions : Introduction of the 4-bromophenyl group via Suzuki coupling or electrophilic aromatic substitution .
- Thioether linkage : Reaction of a thiol intermediate with a piperidin-1-yl ethanone derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization : Intermediates are monitored via TLC and confirmed by H/C NMR and HRMS .
Table 1: Key Synthetic Steps and Analytical Methods
| Step | Reaction Conditions | Characterization Techniques |
|---|---|---|
| Imidazole formation | Glyoxal, NH₃, 60°C, 12h | H NMR, IR |
| Bromophenyl substitution | Pd catalysis, 4-bromophenyl borate | HPLC, HRMS |
| Thioether formation | K₂CO₃, DMF, RT, 6h | C NMR, TLC |
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and functional groups (e.g., allyl, piperidinyl) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine signature) .
- Infrared Spectroscopy (IR) : Identifies key bonds (C=O at ~1700 cm⁻¹, C-S at ~600 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How do reaction conditions (temperature, solvent, catalyst) influence the yield and purity during synthesis?
- Temperature : Elevated temperatures (60–80°C) improve imidazole cyclization but may degrade sensitive groups (e.g., allyl). Controlled RT conditions are preferred for thioether formation .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF is optimal for Pd-catalyzed couplings .
- Catalyst : Pd(PPh₃)₄ increases Suzuki coupling efficiency (yields >80%) compared to lesser catalysts .
Q. What strategies optimize the thioacetamide linkage formation in imidazole derivatives?
- Base selection : K₂CO₃ or Et₃N in DMF minimizes side reactions (e.g., oxidation) .
- Stoichiometry : A 1.2:1 molar ratio of thiol to ethanone precursor ensures complete conversion .
- Monitoring : Real-time TLC (hexane:EtOAc 3:1) and quenching with H₂O prevents over-reaction .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Simulates binding to target proteins (e.g., kinase enzymes) using software like AutoDock. The bromophenyl group shows high affinity for hydrophobic pockets .
- QSAR models : Correlate substituent effects (e.g., allyl vs. benzyl) with bioactivity, guiding structural modifications .
Q. What methodologies evaluate the compound’s enzyme inhibition or receptor-binding efficacy?
- Kinase assays : Measure IC₅₀ values via fluorescence-based ADP-Glo™ kits .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, kₑ) to immobilized targets .
- Cell-based assays : Assess antiproliferative activity in cancer lines (e.g., MTT assay) .
Q. How do structural modifications (e.g., bromophenyl vs. tolyl groups) affect pharmacological properties?
- Bromophenyl : Enhances lipophilicity (logP ↑) and π-π stacking, improving CNS penetration .
- Piperidinyl vs. indolinyl : Piperidinyl increases solubility but reduces metabolic stability .
- Thioether vs. sulfonyl : Thioether improves membrane permeability but may oxidize in vivo .
Q. Key Challenges and Contradictions
- Tautomerism : The imidazole ring’s tautomeric forms complicate NMR interpretation; DMSO-d₆ solvent suppresses exchange broadening .
- Stereochemical outcomes : Allyl group orientation impacts biological activity but is unresolved in current studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
